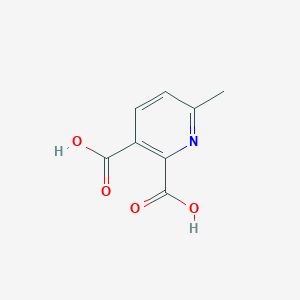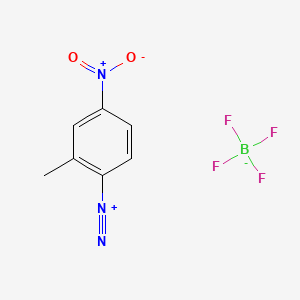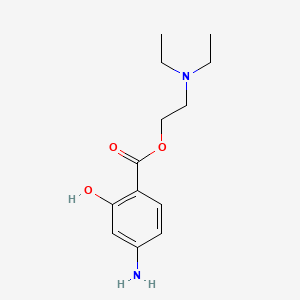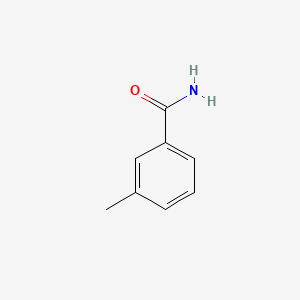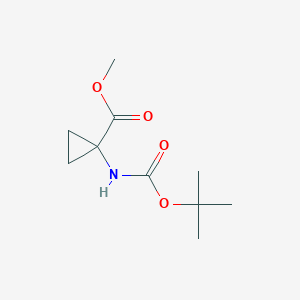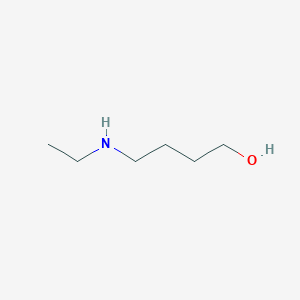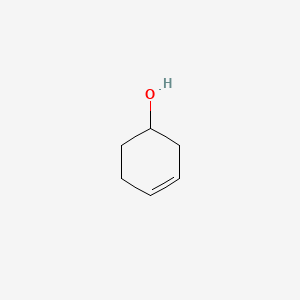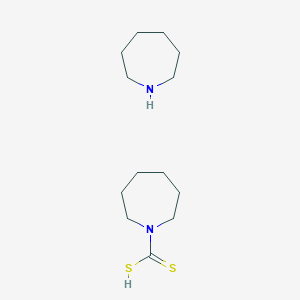
Hexamethyleneammonium Hexamethylenedithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyleneammonium Hexamethylenedithiocarbamate is a chemical compound with the molecular formula C13H26N2S2.
Métodos De Preparación
The synthesis of Hexamethyleneammonium Hexamethylenedithiocarbamate involves the reaction of hexahydro-1H-azepine with carbon disulfide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product.
Análisis De Reacciones Químicas
Hexamethyleneammonium Hexamethylenedithiocarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Hexamethyleneammonium Hexamethylenedithiocarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hexamethyleneammonium Hexamethylenedithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparación Con Compuestos Similares
Hexamethyleneammonium Hexamethylenedithiocarbamate can be compared with other similar compounds, such as:
Hexamethylenedithiocarbamate: This compound shares a similar dithiocarbamate structure but differs in its specific chemical composition and properties.
Hexahydro-1H-azepine derivatives: These compounds have a similar azepine ring structure but may have different functional groups attached, leading to variations in their chemical behavior and applications.
The uniqueness of 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) lies in its specific combination of functional groups and its resulting chemical and biological properties .
Propiedades
Número CAS |
2608-11-9 |
|---|---|
Fórmula molecular |
C13H26N2S2 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
azepane-1-carbodithioate;azepan-1-ium |
InChI |
InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2 |
Clave InChI |
CIPHOUPBLAOEKY-UHFFFAOYSA-N |
SMILES |
C1CCCNCC1.C1CCCN(CC1)C(=S)S |
SMILES canónico |
C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-] |
Key on ui other cas no. |
2608-11-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



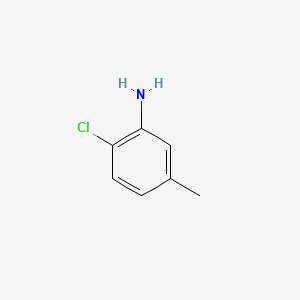

![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
